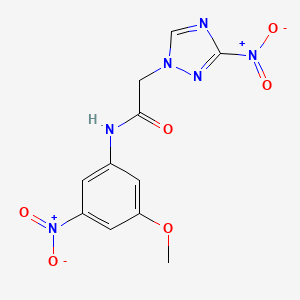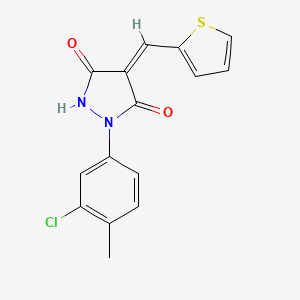![molecular formula C16H16ClNO2S B4712489 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4712489.png)
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CBIQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIQ is a tetrahydroisoquinoline derivative that has a sulfonamide group and a chlorobenzyl group attached to it. This compound has been extensively studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which can lead to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high purity and stability. This compound has been shown to be stable under various conditions, which makes it a reliable compound for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the further investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, the potential role of this compound in regulating glucose metabolism and insulin sensitivity could be further explored. Finally, the development of novel derivatives of this compound with improved solubility and efficacy could be a potential future direction for research.
Wissenschaftliche Forschungsanwendungen
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. Additionally, this compound has been shown to improve cognitive function and memory retention in animal models.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-16-7-3-4-13(10-16)12-21(19,20)18-9-8-14-5-1-2-6-15(14)11-18/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLEGABEJUZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)



![methyl 5-[(2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B4712439.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712444.png)



![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712471.png)


![1-[3-amino-4-(4-bromophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4712498.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712507.png)